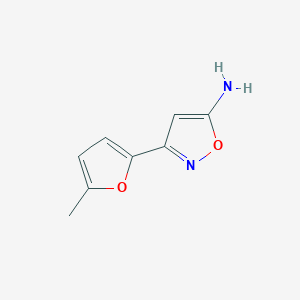
4-(Trifluoromethyl)benzyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)benzyl sulfamate: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl sulfamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzyl sulfamate typically involves the reaction of 4-(Trifluoromethyl)benzylamine with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)benzyl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfamate group to other functional groups, such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Trifluoromethyl)benzyl sulfamate is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts desirable properties to the resulting compounds, making it valuable in the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique chemical structure can be exploited to develop pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)benzyl sulfamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target molecules, leading to increased potency and selectivity. The sulfamate group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzylamine: This compound is similar in structure but lacks the sulfamate group. It is used in organic synthesis and has applications in medicinal chemistry.
4-(Trifluoromethyl)phenylmethanamine: Another related compound, differing by the presence of a methanamine group instead of sulfamate.
Uniqueness: 4-(Trifluoromethyl)benzyl sulfamate is unique due to the combination of the trifluoromethyl and sulfamate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H8F3NO3S |
|---|---|
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)phenyl]methyl sulfamate |
InChI |
InChI=1S/C8H8F3NO3S/c9-8(10,11)7-3-1-6(2-4-7)5-15-16(12,13)14/h1-4H,5H2,(H2,12,13,14) |
InChI-Schlüssel |
PAOUVGNLURELSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COS(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)








![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)

![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)

